2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde
Description
Properties
IUPAC Name |
2-(4-bromo-3-formylphenoxy)-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrFNO2/c15-13-3-2-12(6-10(13)8-18)19-14-4-1-11(16)5-9(14)7-17/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRWSQLBQSPTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)C#N)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-4-fluorobenzaldehyde
A reliable preparation method involves bromination of 4-fluorobenzaldehyde using dibromohydantoin in a trifluoroacetic acid and sulfuric acid mixed solvent system under controlled temperature conditions:
| Step | Conditions & Reagents | Details |
|---|---|---|
| Solvent system | Trifluoroacetic acid/H2SO4 (volume ratio 5:1) | 50 L in 100 L autoclave |
| Temperature | 0 °C initially, then raised to 50 °C | Stirring throughout |
| Substrate | 4-fluorobenzaldehyde (6.24 kg, 25 mol) | Added at 0 °C |
| Brominating agent | Dibromohydantoin (7.15 kg, 25 mol initially, then 50 mmol more) | Added in two portions |
| Reaction time | 8 hours + 48 hours at 50 °C | Sealed feeding port during reaction |
| Workup | Pour into ice water, extract with n-hexane, wash with saturated sodium bicarbonate and sodium chloride solutions | Concentrate to remove solvent |
| Yield | 85% | Colorless viscous liquid product |
This method yields 2-bromo-4-fluorobenzaldehyde in high purity and yield, suitable for further functionalization.
Synthesis of 2-Bromo-5-fluorobenzaldehyde
An alternative route uses manganese(IV) oxide oxidation of 2-bromo-5-fluorobenzyl alcohol in dichloromethane:
| Step | Conditions & Reagents | Details |
|---|---|---|
| Oxidant | Manganese(IV) oxide (MnO2) | 10 equivalents relative to substrate |
| Solvent | Dichloromethane (DCM) | 15 mL for 0.85 g substrate |
| Temperature | Room temperature | Stirred for 48 hours |
| Workup | Filtration, washing with DCM, concentration | Affords aldehyde |
| Yield | 92% | High purity aldehyde |
This method is effective for selective oxidation of the benzyl alcohol to the aldehyde without overoxidation.
Summary Table of Preparation Steps
| Step No. | Intermediate / Compound | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Bromo-4-fluorobenzaldehyde | 4-fluorobenzaldehyde, dibromohydantoin, TFA/H2SO4, 0-50 °C, 56 h | 85 | Bromination under acidic conditions |
| 2 | 2-Bromo-5-fluorobenzaldehyde | 2-bromo-5-fluorobenzyl alcohol, MnO2, DCM, RT, 48 h | 92 | Oxidation of benzyl alcohol to aldehyde |
| 3 | 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde | Coupling of brominated aldehyde with 2-cyano-4-fluorophenol, base, polar aprotic solvent, elevated temperature or Pd-catalyst | Variable | Nucleophilic aromatic substitution or Pd-catalyzed coupling |
Research Findings and Analysis
The bromination of fluorobenzaldehydes using dibromohydantoin in trifluoroacetic acid/sulfuric acid is a robust and scalable method, yielding high purity brominated aldehydes with minimal side reactions.
Oxidation of benzyl alcohols to aldehydes with manganese(IV) oxide in dichloromethane is mild and selective, preserving sensitive substituents such as fluorine and bromine.
Coupling reactions to introduce phenoxy groups bearing cyano and fluorine substituents require careful control of reaction conditions to maintain functional group integrity and maximize yield. Palladium-catalyzed methods offer higher selectivity and milder conditions compared to direct nucleophilic aromatic substitution.
The overall synthetic route to this compound is multi-step and demands purification at each stage to ensure the high purity necessary for applications in advanced materials or pharmaceuticals.
Chemical Reactions Analysis
2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under specific conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde has been investigated for its potential as an anticancer agent. Its structural components are conducive to interactions with biological targets involved in cancer progression. For instance, compounds derived from similar structures have shown activity against various cancer cell lines, including breast and prostate cancer cells.
Synthesis of Pharmacologically Active Compounds
This compound serves as a precursor in the synthesis of various biologically active molecules. For example, derivatives of this compound have been utilized in the development of quinazolinones, which are known for their antitumor properties .
Material Science
The unique chemical properties of this compound allow it to be used in the development of advanced materials, such as organic semiconductors and polymers with specific electronic properties. Its ability to form stable complexes with metals can also be exploited in catalysis and sensor applications.
Case Study 1: Anticancer Activity
A study explored the anticancer properties of compounds synthesized from derivatives of this compound. The synthesized compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity . The mechanism involved apoptosis induction through modulation of apoptotic pathways.
Case Study 2: Material Development
Research has demonstrated that derivatives of this compound can be incorporated into polymer matrices to enhance their electrical conductivity and thermal stability. These materials show promise for applications in flexible electronics and energy storage systems .
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Brominated Benzaldehydes
Structural Features and Substituent Effects
The table below compares the substituents and molecular weights of 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde with analogous compounds:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| This compound | Br (2), -O-C6H3(CN)(F) (5) | C14H6BrFNO2 | 328.11 | 1353100-93-2 |
| 2-Bromo-5-fluorobenzaldehyde | Br (2), F (5) | C7H4BrFO | 203.01 | 94569-84-3 |
| 2-Bromo-5-(trifluoromethyl)benzaldehyde | Br (2), CF3 (5) | C8H4BrF3O | 253.02 | 102684-91-3 |
| 4-Bromo-2-fluorobenzaldehyde | Br (4), F (2) | C7H4BrFO | 203.01 | N/A |
| 5-Bromo-2-fluorobenzaldehyde | Br (5), F (2) | C7H4BrFO | 203.01 | N/A |
Key Observations :
Chemical Reactivity
Cross-Coupling Reactions
- This compound: The bromine atom at position 2 facilitates Suzuki or Sonogashira couplings. The electron-withdrawing phenoxy group enhances electrophilicity, favoring reactions with nucleophiles. For example, in Sonogashira couplings, it reacts with terminal alkynes to form biaryl alkynes .
- 2-Bromo-5-(trifluoromethyl)benzaldehyde : The CF3 group strongly withdraws electrons, making the aldehyde more reactive in nucleophilic additions. It has been used in synthesizing trifluoromethylated chalcones and heterocycles .
- 4-Bromo-2-fluorobenzaldehyde: Reacts with hydroxyacetophenones to form chalcones, which cyclize into benzothiazepines or pyrazolines under specific conditions .
Stability and Byproduct Formation
- Compounds with multiple electron-withdrawing groups (e.g., CN, F) exhibit lower thermal stability due to increased polarity. For instance, this compound may decompose at high temperatures, requiring controlled reaction conditions .
- In contrast, 2-Bromo-5-fluorobenzaldehyde shows higher stability in chromatographic separations, as seen in retention studies on ODS columns .
Physical Properties
Solubility and Chromatographic Behavior
- This compound: Limited solubility in polar solvents (e.g., water) due to its hydrophobic phenoxy group. Preferentially dissolves in DMF or DMSO .
- 2-Bromo-5-fluorobenzaldehyde: Exhibits moderate solubility in ethanol and acetonitrile, with a capacity factor (k') of ~1.1 on ODS columns, comparable to benzaldehyde derivatives .
Spectral Characteristics
- NMR Shifts: The aldehyde proton in this compound appears downfield (δ ~10.2 ppm) due to electron withdrawal. In contrast, 2-Bromo-5-(trifluoromethyl)benzaldehyde shows a similar shift (δ ~10.1 ppm) .
- IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) distinguish the target compound from analogs lacking the cyano group .
Biological Activity
2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde, with the molecular formula CHBrFNO and CAS number 1353100-93-2, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
- Molecular Weight: 320.11 g/mol
- Structure: The compound features a bromine atom, a cyano group, and a fluorophenoxy moiety attached to a benzaldehyde core.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition: Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction: Binding studies suggest that it may interact with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways, which could influence mood regulation and behavior .
Antitumor Activity
Research has shown that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of halogenated benzaldehydes have been reported to show significant cytotoxicity against various cancer cell lines . The structural features of this compound may enhance its ability to penetrate cellular membranes and interact with intracellular targets.
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Similar compounds have been documented to exhibit inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
Comparative Analysis
To better understand the unique biological profile of this compound, it is useful to compare it with related compounds:
Case Studies
- Study on Antitumor Activity : A study demonstrated that halogenated benzaldehydes could induce apoptosis in cancer cells through the activation of caspase pathways. The presence of bromine and fluorine in this compound may enhance this effect due to increased lipophilicity and receptor binding affinity .
- Neurotransmitter Modulation : In vitro studies indicated that compounds with similar structures could modulate serotonin levels, suggesting potential applications in treating mood disorders. The binding affinity to serotonin receptors was significantly higher for compounds containing both cyano and halogen functionalities .
Q & A
Q. What are the recommended synthetic routes for 2-bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde at the laboratory scale?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, the bromo-substituted benzaldehyde core reacts with 2-cyano-4-fluorophenol under basic conditions (e.g., K₂CO₃/DMF) to form the phenoxy bridge. Temperature optimization (80–120°C) and catalytic systems (e.g., CuI/1,10-phenanthroline) may enhance yield .
- Key Steps :
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Characterization using , FT-IR (aldehyde C=O stretch ~1700 cm⁻¹), and HPLC (>95% purity) .
Q. What safety precautions are critical when handling this compound?
- Hazard Mitigation :
- Skin/Eye Exposure : Immediate flushing with water for 15 minutes; consult a physician due to uncharacterized toxicity .
- Inhalation/Ingestion : Use fume hoods and avoid oral exposure; no antidote is documented.
- Storage : Store in a cool, dry place (<4°C) in amber vials to prevent aldehyde oxidation .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR : Confirm bromine (spin-spin coupling in aromatic regions) and aldehyde proton (~10 ppm).
- Mass Spectrometry : HRMS (ESI⁺) to verify molecular ion [M+H]⁺ and fragmentation patterns.
- XRD : Optional for crystalline derivatives to resolve substituent positioning .
Advanced Questions
Q. How can reaction yields be optimized for the phenoxy linkage formation?
- Experimental Design :
- Catalyst Screening : Test Pd/Cu catalysts (e.g., Pd(OAc)₂ with bipyridine ligands) to reduce side reactions.
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) for improved solubility of phenolic intermediates .
- Kinetic Studies : Monitor reaction progress via TLC or in situ FT-IR to identify rate-limiting steps .
Q. How should researchers address contradictory spectroscopic data (e.g., unexpected peaks)?
- Troubleshooting :
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials or dehalogenated derivatives).
- Isotopic Labeling : Synthesize deuterated analogs (e.g., -labeled benzene rings) to assign ambiguous peaks .
- DFT Calculations : Predict NMR chemical shifts for proposed structures using computational tools (e.g., Gaussian) .
Q. What mechanistic insights explain the reactivity of the bromo and cyano substituents in cross-coupling reactions?
- Mechanistic Studies :
- Electrophilicity : The bromine atom acts as a leaving group in SNAr, while the cyano group stabilizes transition states via electron-withdrawing effects.
- Competing Pathways : Fluorine’s ortho-directing effect may influence regioselectivity in subsequent functionalization .
- Kinetic Isotope Effects (KIE) : Use to probe proton transfer steps in dehalogenation side reactions .
Q. What strategies mitigate aldehyde oxidation during storage or reactions?
- Stabilization Methods :
- Derivatization : Convert the aldehyde to a stable acetal or imine prior to long-term storage.
- Antioxidants : Add BHT (butylated hydroxytoluene, 0.1% w/w) to solutions to inhibit radical-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
